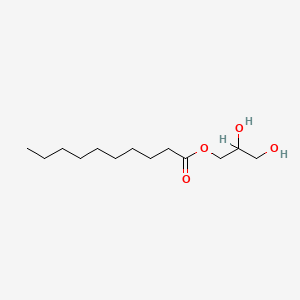

2,3-Dihydroxypropyl decanoate

Description

Contextualization within Glycerol (B35011) Ester and Monoglyceride Chemistry

2,3-Dihydroxypropyl decanoate (B1226879), also known as 1-monocaprin, is a monoglyceride, a class of lipids composed of a glycerol molecule linked to a single fatty acid chain via an ester bond. wikipedia.org Glycerides, which also include diglycerides and triglycerides, are esters formed from glycerol and fatty acids and are fundamental to energy storage in living organisms. semanticscholar.orghealthline.com While triglycerides are the primary form of fat storage, monoglycerides (B3428702) like 2,3-dihydroxypropyl decanoate are found in small amounts in some natural oils and are significant as intermediates in the breakdown and synthesis of fats. wikipedia.orgbritannica.com

Monoglycerides are amphiphilic molecules, meaning they possess both a water-loving (hydrophilic) portion (the glycerol backbone with its two free hydroxyl groups) and a water-fearing (hydrophobic) portion (the fatty acid tail). taylorfrancis.comresearchgate.net This dual nature makes them effective emulsifiers, substances that help to mix oil and water, a property widely utilized in the food, pharmaceutical, and cosmetic industries. wikipedia.orgtaylorfrancis.com

Nomenclature and Structural Features from an Academic Perspective

From a chemical standpoint, this compound is systematically named as the 2,3-dihydroxypropyl ester of decanoic acid. chemeo.commedchemexpress.comeuropa.eu The "deca" prefix indicates a 10-carbon chain in the fatty acid component, also known as capric acid. The ester bond is formed between the carboxylic acid group of decanoic acid and one of the primary hydroxyl groups of the glycerol molecule. wikipedia.org The presence of two remaining hydroxyl groups on the glycerol backbone is a defining structural feature. nih.gov

The structure of this compound allows for the existence of isomers, specifically 1-monoacylglycerols and 2-monoacylglycerols, depending on which hydroxyl group of the glycerol is esterified. wikipedia.org this compound is a 1-monoacylglycerol.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | This compound europa.eunih.goviarc.fr |

| CAS Number | 2277-23-8 chemeo.comlarodan.commolport.com |

| Molecular Formula | C13H26O4 medchemexpress.comnih.govlarodan.com |

| Molecular Weight | 246.34 g/mol medchemexpress.comnih.govlarodan.com |

| InChIKey | LKUNXBRZDFMZOK-UHFFFAOYSA-N nih.goviarc.frlarodan.com |

This table presents key chemical identifiers for this compound.

Historical and Current Research Landscape of Short- to Medium-Chain Glycerides

Research into glycerides has a long history, initially focusing on the triglycerides that constitute the bulk of dietary fats and oils. researchgate.net However, scientific interest in short- and medium-chain glycerides has grown significantly. Medium-chain triglycerides (MCTs), which contain fatty acids with 6 to 12 carbon atoms, have been studied for their unique metabolic properties. nih.govfrontiersin.org They are more rapidly absorbed and metabolized than long-chain triglycerides, providing a quick source of energy. nih.gov

The synthesis of monoglycerides has been a key area of research. Industrial production often involves the glycerolysis of triglycerides at high temperatures, which can lead to a mixture of mono-, di-, and triglycerides and undesirable byproducts. semanticscholar.orgresearchgate.net To overcome these issues, enzymatic synthesis methods using lipases have been developed. These methods offer milder reaction conditions and higher purity of the resulting monoglycerides. semanticscholar.orgresearchgate.netnih.gov For instance, the enzymatic synthesis of medium-chain monoglycerides in a solvent-free system has been shown to be a technically feasible approach. nih.gov

Recent research has also explored novel synthesis methods, such as the use of microwave assistance in the esterification of decanoic acid to produce this compound, which can significantly reduce reaction times and improve selectivity. researchgate.net The study of short-chain triglycerides, such as triacetin, has also revealed interesting biological effects, including a reduction in fat deposition in animal studies. nih.gov The diverse applications and unique properties of short- and medium-chain glycerides continue to drive research in this field.

Table 2: Comparison of Glyceride Synthesis Methods

| Synthesis Method | Description | Advantages | Disadvantages |

| Chemical Glycerolysis | Reaction of triglycerides with glycerol at high temperatures with a catalyst. semanticscholar.orgresearchgate.net | Established industrial process. | High energy consumption, formation of byproducts, low yield of monoglycerides. semanticscholar.orgresearchgate.net |

| Enzymatic Synthesis | Use of lipases to catalyze the esterification or transesterification of glycerol. semanticscholar.orgnih.gov | Milder reaction conditions, higher purity of monoglycerides. semanticscholar.orgresearchgate.net | Can require purification steps to achieve high-grade products. semanticscholar.org |

| Microwave-Assisted Synthesis | Application of microwave heating to accelerate the esterification reaction. researchgate.net | Drastically reduced reaction times, improved conversion and selectivity. researchgate.net | May require specialized equipment. |

This table provides a comparative overview of different methods used for the synthesis of glycerides.

Structure

2D Structure

3D Structure

Properties

CAS No. |

69070-60-6 |

|---|---|

Molecular Formula |

C13H26O4 |

Molecular Weight |

246.34 g/mol |

IUPAC Name |

[(2R)-2,3-dihydroxypropyl] decanoate |

InChI |

InChI=1S/C13H26O4/c1-2-3-4-5-6-7-8-9-13(16)17-11-12(15)10-14/h12,14-15H,2-11H2,1H3/t12-/m1/s1 |

InChI Key |

LKUNXBRZDFMZOK-GFCCVEGCSA-N |

SMILES |

CCCCCCCCCC(=O)OCC(CO)O |

Isomeric SMILES |

CCCCCCCCCC(=O)OC[C@@H](CO)O |

Canonical SMILES |

CCCCCCCCCC(=O)OCC(CO)O |

Other CAS No. |

69070-60-6 |

physical_description |

Solid |

Origin of Product |

United States |

Ii. Occurrence, Isolation, and Proposed Biosynthetic Pathways

Natural Occurrence in Botanical and Microbial Sources

2,3-Dihydroxypropyl decanoate (B1226879), also known as 1-monodecanoin or 1-decanoyl-rac-glycerol, is a monoglyceride that has been identified in various natural sources. smolecule.comcymitquimica.comlarodan.com Its presence is noted in several plant species and as a metabolite of microbial organisms.

The compound has been most definitively isolated from the root of Angelica dahurica. smolecule.commedchemexpress.commedchemexpress.com Research has confirmed its identity as a natural product within this plant, which is known for its use in traditional medicine. smolecule.com

While the exact decanoate form has not been reported in all listed species, structurally similar long-chain monoacylglycerols have been isolated, highlighting a trend of this class of compound within these botanicals.

Cucumis ficifolius : Phytochemical analysis of the fruit extract of this plant led to the isolation of 2',3'-dihydroxypropyl pentadecanoate (B1260718), a monoacylglycerol with a 15-carbon fatty acid chain. longdom.org

Rumex patientia : A study of the root constituents of this plant identified nonadecanoic acid-2,3-dihydroxypropyl ester, which features a 19-carbon fatty acid. nih.gov This compound was noted as a new natural product. nih.gov

Ziziphus mauritiana : While primary literature detailing its isolation was not prominent in the search, chemical databases list an association between Ziziphus mauritiana and 2,3-Dihydroxypropyl decanoate. tiiips.comtiiips.com

The following table summarizes the occurrence of this compound and related compounds in the specified plant species.

| Plant Species | Compound Isolated | Plant Part | Citation |

| Angelica dahurica | This compound | Root | smolecule.commedchemexpress.commedchemexpress.com |

| Cucumis ficifolius | 2',3'-Dihydroxypropyl pentadecanoate | Fruit | longdom.org |

| Rumex patientia | Nonadecanoic acid-2,3-dihydroxypropyl ester | Root | nih.gov |

| Ziziphus mauritiana | Associated with this compound | Leaf | tiiips.comtiiips.com |

Microbial sources have also been found to produce similar monoacylglycerols. A study investigating metabolites from marine bacteria identified a compound named aggreceride B from a Streptomyces species. nih.govbiorxiv.org Its structure was determined to be 2,3-dihydroxypropyl 14-methylpentadecanoate. nih.govbiorxiv.org In the same study, synthetic 2,3-dihydroxypropyl pentadecanoate was used for comparative analysis of its biological activity. biorxiv.org Another study analyzing metabolites from Streptomyces sp. UC1A-3 for antimicrobial properties identified various fatty acids and their derivatives, though this compound was not explicitly named among the 29 compounds detected. cabidigitallibrary.org

Isolation Methodologies from Natural Matrices

The isolation of this compound and related monoacylglycerols from natural sources typically involves a multi-step process of extraction and chromatographic separation. A general methodology can be synthesized from published reports.

Initially, the dried and powdered plant material, such as the rhizome or root, is subjected to extraction. nih.govresearchgate.net This is often achieved through maceration with a solvent like methanol (B129727) at room temperature for an extended period or through extraction with a solvent such as dichloromethane. longdom.orgresearchgate.net The resulting crude extract is then filtered and concentrated under reduced pressure to yield a residue. researchgate.net

This residue undergoes further separation using chromatographic techniques. Column chromatography with silica (B1680970) gel is a common method. longdom.orgnih.gov The column is eluted with a gradient of solvents, typically a mixture of hexane (B92381) and ethyl acetate (B1210297), with increasing polarity. Fractions are collected and analyzed, and those containing the target compound are combined and further purified, sometimes by repeated chromatography, to yield the pure compound. nih.gov The final identification and structural elucidation of the isolated compound are performed using spectral analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). longdom.orgnih.gov

Proposed Biosynthetic Routes and Enzymatic Formation Mechanisms in Model Systems

While the specific in-vivo biosynthetic pathways in plants and microbes are not extensively detailed, the formation of this compound can be understood through model systems involving enzymatic synthesis. The key reaction is the esterification of a fatty acid (decanoic acid) with glycerol (B35011).

Lipases, a class of enzymes that catalyze the hydrolysis of fats (triglycerides), are commonly employed for the synthesis of mono- and di-glycerides due to their ability to also catalyze the reverse reaction (esterification) under specific conditions. smolecule.comgoogle.commdpi.com The enzymatic synthesis of this compound typically involves the reaction between decanoic acid and glycerol. smolecule.com Lipases from various sources, including Candida antarctica, have been found to be highly efficient catalysts for this transformation. mdpi.com

The process can be described as a transesterification or direct esterification reaction:

Direct Esterification : Decanoic acid reacts with glycerol, catalyzed by a lipase (B570770), to form the ester bond. smolecule.com

Transesterification : A vinyl ester of decanoic acid can react with a dihydroxypropane derivative, also catalyzed by a lipase, to yield the final product. mdpi.com

These biocatalytic methods are often preferred because they can proceed under mild conditions and offer high selectivity for the desired monoester product. smolecule.com The use of enzymes like lipase from Rhizomucor miehei or Candida antarctica is a key aspect of proposed synthesis methods, which serve as effective models for potential biosynthetic routes. google.commdpi.comgoogle.com

Iii. Synthetic Methodologies for 2,3 Dihydroxypropyl Decanoate

Chemical Synthesis Approaches

Chemical synthesis offers traditional and often rapid methods for producing 2,3-dihydroxypropyl decanoate (B1226879). These approaches typically rely on the use of catalysts to facilitate the reaction between glycerol (B35011) and a decanoic acid source.

Direct esterification involves the reaction of decanoic acid with glycerol. smolecule.com This process is typically conducted at elevated temperatures to drive the reaction forward and remove the water produced as a byproduct, which can shift the equilibrium towards the formation of the ester. researchgate.netresearchgate.net However, a significant drawback of this method is the potential for the formation of a mixture of mono-, di-, and triglycerides, necessitating purification steps to isolate the desired monoglyceride. medcraveonline.com

Transesterification offers an alternative route where a decanoic acid ester, such as a fatty acid methyl ester (FAME), reacts with glycerol. jst.go.jp This method can also be catalyzed chemically. Another variation involves the reaction of triglycerides with glycerol, a process known as glycerolysis, which is also a form of transesterification. jst.go.jp The choice of reactants and reaction conditions is crucial in directing the synthesis towards the desired monoglyceride product and minimizing the formation of di- and triglycerides. jst.go.jp

A notable advancement in chemical synthesis is the use of microwave-assisted heating. researchgate.netresearchgate.net This technique has been shown to drastically reduce reaction times compared to conventional heating methods. researchgate.netresearchgate.net For instance, a solvent-free microwave-assisted synthesis of 2,3-dihydroxypropyl decanoate from decanoic acid and glycerol derivatives like glycidol (B123203) or glycerol carbonate has demonstrated significantly enhanced conversion and selectivity. researchgate.netresearchgate.net

A variety of catalysts can be employed to promote the chemical esterification of glycerol with decanoic acid. Traditional acid catalysts, such as sulfuric acid and p-toluenesulfonic acid, are commonly used. researchgate.net Base catalysts like sodium hydroxide (B78521), potassium hydroxide, and calcium hydroxide are also utilized, particularly in the glycerolysis of triglycerides. medcraveonline.com However, these chemical catalysts often require high reaction temperatures (220-250°C) and can lead to the formation of undesirable byproducts and a darkened, burnt-tasting product. medcraveonline.com The neutralization of these catalysts is also a critical step to prevent reverse reactions. google.com

Organocatalysts have emerged as a promising alternative. For example, tetrabutylammonium (B224687) iodide (TBAI) has been successfully used as an organocatalyst in the microwave-assisted synthesis of this compound. researchgate.netresearchgate.net This approach offers a more selective and efficient route to the target α-monoglyceride. researchgate.netresearchgate.net The use of heterogeneous catalysts is also being explored to simplify catalyst recovery and product purification. researchgate.net

The reaction between decanoic acid and glycerol derivatives, such as glycerol carbonate, can also be catalyzed by substances like triethylamine, leading to high yields of pure α-monoglycerides. researchgate.net

Biocatalytic and Chemoenzymatic Synthesis

Biocatalytic methods, particularly those employing lipases, offer a greener and more specific alternative to traditional chemical synthesis. smolecule.commedcraveonline.com These enzymatic approaches operate under milder conditions, reducing energy consumption and the formation of unwanted byproducts. medcraveonline.com Chemoenzymatic synthesis combines the advantages of both chemical and enzymatic steps to create efficient and selective reaction pathways. researchgate.netnih.gov

Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) are widely used to catalyze the esterification of glycerol with decanoic acid or the transesterification of decanoic acid esters. smolecule.comnih.gov These enzymes are valued for their ability to function under mild conditions and their high selectivity, which can lead to a higher purity of the desired monoglyceride product, minimizing the need for extensive purification. medcraveonline.com The synthesis of monocaprin (B1671684) has been successfully demonstrated in a solvent-free system using a commercial immobilized lipase (B570770), achieving high conversions with monoglycerides (B3428702) as the major product. nih.gov

Lipase-catalyzed transesterification can also be performed using various acyl donors. The use of activated esters, such as vinyl esters, can shift the reaction equilibrium in favor of product formation. mdpi.com Several commercially available lipases, including those from Candida antarctica, Pseudomonas fluorescens, and Aspergillus niger, have been tested for the synthesis of ester prodrugs, with the lipase from Candida antarctica often showing high efficiency. mdpi.comnih.gov

Table 1: Comparison of Lipases in Transesterification

| Lipase Source | Relative Activity | Reference |

|---|---|---|

| Candida antarctica | High | mdpi.comnih.gov |

| Pseudomonas fluorescens | Moderate | mdpi.com |

| Aspergillus niger | Low | mdpi.comnih.gov |

| Geotrichum candidum | Moderate | mdpi.com |

| Hog Pancreas | Moderate | mdpi.com |

This table is for illustrative purposes and relative activities can vary based on specific reaction conditions.

A key advantage of using lipases is their regioselectivity. Many lipases exhibit a preference for catalyzing reactions at the sn-1 and sn-3 positions of the glycerol backbone. jst.go.jpnottingham.ac.uk This sn-1,3 specificity is particularly valuable for the synthesis of 1,3-diglycerides and can be exploited to produce specific monoglycerides. frontiersin.orgmdpi.com For instance, lipases from sources like Rhizomucor miehei and Rhizopus arrhizus are known for their sn-1,3 regioselectivity. jst.go.jpgoogle.com This specificity helps to avoid the formation of triglycerides and can lead to a higher yield of the desired monoglyceride or diglyceride. frontiersin.org In contrast, some lipases, like Novozym 435 (from Candida antarctica), can show a lack of selectivity towards different fatty acids. oup.com The choice of enzyme is therefore critical in determining the final product composition.

The efficiency of lipase-catalyzed synthesis is highly dependent on several reaction parameters. Optimizing these conditions is crucial for maximizing the yield and purity of this compound.

Solvent Effects: The choice of solvent can significantly impact enzyme activity and substrate solubility. medcraveonline.com While solvent-free systems are often preferred for being more environmentally friendly, organic solvents can sometimes be necessary to create a homogenous reaction medium, as glycerol and fatty acids have different polarities. medcraveonline.comnih.gov In some cases, glycerol is adsorbed onto a solid support like silica (B1680970) gel to improve its interaction with the enzyme and the other reactant in an apolar solvent. nottingham.ac.ukfrontiersin.org

Temperature: Enzymatic reactions have an optimal temperature range. For instance, the synthesis of medium-chain monoglycerides using a commercial immobilized lipase showed the best results at 60°C. nih.gov In another study optimizing for triglycerides, the optimal temperature for Novozym 435 was found to be 90°C. oup.com

Enzyme Load: The concentration of the enzyme affects the reaction rate. An increase in enzyme load generally leads to a faster conversion, but an excessively high concentration can sometimes lead to a decrease in the desired product due to side reactions like acylmigration. oup.comnih.gov A study on monocaprin synthesis found that a 9% (w/w) enzyme concentration yielded the best results. nih.gov

Water Activity: Water content is a critical parameter in lipase-catalyzed esterification. While water is necessary for enzyme activity, an excess can promote the reverse reaction of hydrolysis. frontiersin.org The use of molecular sieves to control water activity has been explored, though in some cases, it did not significantly improve the synthesis. nih.gov

Substrate Molar Ratio: The molar ratio of glycerol to decanoic acid influences the product distribution. A stoichiometric ratio of 1:1 was found to be optimal for the synthesis of monocaprin. nih.gov In contrast, for the synthesis of triglycerides, a higher fatty acid to glycerol molar ratio (e.g., 3:1) is often used. oup.com

Table 2: Optimized Conditions for Monoglyceride Synthesis

| Parameter | Optimal Value | Reference |

|---|---|---|

| Temperature | 60°C | nih.gov |

| Fatty Acid/Glycerol Molar Ratio | 1:1 | nih.gov |

| Enzyme Concentration | 9% (w/w) | nih.gov |

These values are specific to the synthesis of medium-chain monoglycerides in a particular study and may vary for different systems.

Lipase-Catalyzed Esterification and Transesterification

Role of Acyl Migration in Enzymatic Synthesis

Acyl migration is a significant phenomenon in the enzymatic synthesis of monoglycerides like this compound, representing a primary challenge in achieving high yields of the desired product. This intramolecular rearrangement involves the transfer of the acyl group between the hydroxyl positions of the glycerol backbone. In the context of synthesizing this compound (a 1-monoglyceride), the undesired acyl migration can lead to the formation of the isomeric 2-monodecanoylglycerol.

The process is influenced by several factors, including the reaction medium, temperature, and the nature of the enzyme and substrate. For instance, in the enzymatic ethanolysis of triglycerides, acyl migration can occur in the diglyceride intermediate (from 1,2- to 1,3-diglyceride) or directly in the monoglyceride product (from 2-monoglyceride to 1-monoglyceride). conicet.gov.ar This migration can ultimately impact the final product distribution, often increasing the yield of fatty acid ethyl esters at the expense of monoglycerides. conicet.gov.ar

Studies have shown that the rate of acyl migration is influenced by the solvent system. Polar solvents, such as t-butanol, have been found to inhibit the isomerization of 2-monoacylglycerols, whereas nonpolar solvents like hexane (B92381) show less of an inhibitory effect. nih.gov In solvent-free systems, the rate of acyl migration is typically highest. nih.gov The equilibrium mixture of α- (1-) and β- (2-) monoglycerides in an ethanolic hydrogen chloride medium at 25°C typically consists of approximately 88% α-monoglyceride and 12% β-monoglyceride, indicating a thermodynamic preference for the primary ester. researchgate.net

The mechanism of acyl migration is thought to proceed through a cyclic orthoester intermediate, and its rate is proportional to the catalyst concentration. researchgate.net The nature of the acyl group itself also plays a role in the migration rate. researchgate.net Understanding and controlling acyl migration is crucial for optimizing the enzymatic synthesis of specific monoglyceride isomers like this compound.

Green Chemistry Principles in Synthesis

In recent years, the synthesis of this compound has increasingly focused on the incorporation of green chemistry principles to enhance sustainability and reduce environmental impact. These approaches prioritize the use of renewable resources, minimize waste, and employ environmentally benign reaction conditions.

Solvent-Free Systems and Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool in this context. This technique utilizes microwave irradiation to rapidly and efficiently heat the reaction mixture, often leading to significantly reduced reaction times and improved energy efficiency compared to conventional heating methods. The synthesis of this compound has been successfully demonstrated through the solvent-free, microwave-assisted esterification of decanoic acid with glycerol derivatives. This method offers a clean and efficient pathway to the target compound.

Utilization of Glycerol Derivatives (e.g., glycidol, glycerol carbonate)

The use of glycerol derivatives, such as glycidol and glycerol carbonate, presents another innovative approach within the framework of green chemistry for the synthesis of this compound. Glycerol is a readily available and renewable feedstock, primarily generated as a byproduct of the biodiesel industry. Its conversion into value-added derivatives like glycidol and glycerol carbonate enhances its utility and contributes to a more circular economy.

The synthesis of this compound can be achieved through the esterification of decanoic acid with these glycerol derivatives. For instance, the reaction can be carried out under solvent-free and microwave-assisted conditions. This approach not only utilizes a renewable glycerol-based starting material but also aligns with the principles of atom economy and waste reduction.

Iv. Chemical Reactivity and Derivatization Studies

Hydrolytic Stability and Mechanisms

The presence of an ester bond makes 2,3-dihydroxypropyl decanoate (B1226879) susceptible to hydrolysis, a reaction that cleaves the molecule into its constituent parts: decanoic acid and glycerol (B35011). This process is typically catalyzed by the presence of an acid or a base. smolecule.com

The stability of the ester is highly dependent on the pH of the environment. In neutral conditions, the rate of hydrolysis is generally slow. However, under acidic or alkaline conditions, the rate of cleavage is significantly accelerated.

Acid-Catalyzed Hydrolysis: In an acidic medium, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule can then act as a nucleophile, attacking the carbonyl carbon. This is followed by the transfer of a proton and the elimination of glycerol, regenerating the acid catalyst.

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the glycerol alkoxide, which subsequently abstracts a proton from the newly formed carboxylic acid to yield glycerol and a carboxylate salt. This process is irreversible and is commonly known as saponification.

The rate of hydrolysis can be influenced by factors such as temperature, the concentration of the catalyst, and the presence of enzymes like lipases, which can catalyze the reaction under mild conditions. nih.govwikipedia.org

Table 1: Factors Influencing Hydrolytic Stability of 2,3-Dihydroxypropyl decanoate

| Factor | Effect on Stability | Mechanism |

|---|---|---|

| pH | Decreased stability in acidic or basic conditions | Acid or base catalysis of ester cleavage. smolecule.com |

| Temperature | Decreased stability with increasing temperature | Provides activation energy for the hydrolysis reaction. nih.gov |

| Enzymes (e.g., Lipases) | Decreased stability | Catalyze the hydrolysis of the ester bond. wikipedia.org |

| Water Activity | Increased hydrolysis with higher water availability | Water is a reactant in the hydrolysis process. smolecule.com |

Chemical Transformations of Hydroxyl Groups (e.g., etherification, acetylation)

The two free hydroxyl groups at the C-2 and C-3 positions of the glycerol moiety are key sites for derivatization. These alcohol groups can undergo common reactions such as etherification and acetylation (a form of esterification).

Etherification: This process involves the formation of an ether linkage (R-O-R'). The hydroxyl groups of this compound can react with alkyl halides or other alkylating agents under basic conditions to form ethers. Such modifications can significantly alter the polarity and solubility of the molecule.

Acetylation: Acetylation is the reaction of the hydroxyl groups with an acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride, typically in the presence of a base catalyst, to form an ester. This transformation converts the hydrophilic hydroxyl groups into more lipophilic acetate (B1210297) esters. Higher purity monoglycerides (B3428702) can be esterified with organic acids like acetic acid to create emulsifiers with special purposes. yizeliadditive.com The degree of acylation can influence properties relevant to applications like drug delivery. rsc.org

These chemical transformations allow for the fine-tuning of the physicochemical properties of this compound, leading to the creation of derivatives with enhanced emulsifying, solubilizing, or biological activities.

Regioselective Functionalization and Synthetic Strategies for Analogs

A significant challenge and area of interest in the chemistry of glycerol derivatives is regioselectivity—the ability to selectively react with one hydroxyl group over another. rsc.org The primary (C-3) and secondary (C-2) hydroxyl groups of this compound exhibit different reactivities, which can be exploited for regioselective functionalization.

Enzymatic Catalysis: Lipases are powerful tools for achieving high regioselectivity. nih.gov Depending on the specific lipase (B570770) and reaction conditions, it is possible to selectively acylate or deacylate the primary or secondary hydroxyl groups. For instance, 1,3-specific lipases can be used to prepare specific acylglycerol derivatives. nih.gov This enzymatic approach offers mild reaction conditions and high selectivity, which are often difficult to achieve with traditional chemical methods. ugm.ac.idcirad.fr

Catalyst-Controlled Synthesis: Non-enzymatic catalysts have also been developed to control regioselectivity. For example, diarylborinic acid-derived catalysts can activate diol motifs, enabling regioselective acylation and the synthesis of linear polyesters from glycerol with controlled microstructure. rsc.org

Synthetic Strategies for Analogs: The synthesis of analogs of this compound can be achieved through various strategies. A common approach is the esterification of glycerol or its derivatives with different fatty acids to produce monoglycerides with varying chain lengths and degrees of saturation. hilarispublisher.com Microwave-assisted synthesis has been shown to be an efficient method for preparing this compound from decanoic acid and glycerol derivatives like glycidol (B123203) or glycerol carbonate, offering reduced reaction times and improved conversion and selectivity. researchgate.netresearchgate.net The design and synthesis of novel analogs are crucial for exploring new applications and understanding structure-activity relationships. nih.gov

Table 2: Comparison of Synthetic Strategies for Monoglycerides

| Synthetic Method | Key Features | Selectivity | Conditions |

|---|---|---|---|

| Direct Esterification | Reaction of glycerol and fatty acids. nih.gov | Low regioselectivity, produces a mixture of mono-, di-, and triglycerides. taylorandfrancis.com | High temperatures (200-250°C), often with an acid or base catalyst. hilarispublisher.com |

| Glycerolysis | Transesterification of triglycerides with glycerol. wikipedia.org | Typically low regioselectivity. | High temperatures, alkaline catalysis. nih.gov |

| Enzymatic Synthesis | Use of lipases to catalyze esterification or transesterification. ugm.ac.id | High regio- and stereoselectivity possible. nih.gov | Mild reaction conditions (lower temperatures). ugm.ac.id |

| Microwave-Assisted Synthesis | Uses microwave heating to accelerate the reaction. researchgate.net | Can enhance selectivity. researchgate.net | Drastically reduced reaction times. researchgate.net |

Stereochemical Considerations in Synthesis and Reactivity

The C-2 carbon of the glycerol backbone in this compound is a chiral center, meaning the molecule can exist as two non-superimposable mirror images or enantiomers: (R)-2,3-dihydroxypropyl decanoate and (S)-2,3-dihydroxypropyl decanoate. The term "this compound" or "1-monocaprin" often refers to the racemic mixture (an equal mixture of both enantiomers).

The stereochemistry of the molecule can have a profound impact on its biological activity and its interactions with other chiral molecules, such as enzymes. Therefore, the stereoselective synthesis of a single enantiomer is often a key objective in medicinal and biological chemistry.

Stereoselective Synthesis: The preparation of enantiomerically pure monoglycerides can be achieved by starting with a chiral building block. A common precursor is solketal (B138546) (isopropylidene glycerol), which is available in both R and S forms. Esterification of the free primary hydroxyl group of solketal followed by the acidic removal of the isopropylidene protecting group yields the desired enantiomerically pure monoglyceride. nih.gov Enzymatic methods, particularly using lipases, are also highly effective for kinetic resolution of racemic mixtures or for the stereoselective esterification of prochiral glycerol, offering another route to enantiopure products. nih.govnih.gov

The reactivity of the individual enantiomers can differ, especially in enzyme-catalyzed reactions where the enzyme's active site can distinguish between the two forms. This stereochemical aspect is a critical consideration in the design and synthesis of biologically active analogs of this compound.

V. Advanced Analytical and Spectroscopic Characterization Techniques

Chromatographic Separation and Quantification

Chromatographic techniques are indispensable for the isolation and quantitative analysis of 2,3-dihydroxypropyl decanoate (B1226879). These methods exploit the differential partitioning of the compound between a stationary phase and a mobile phase to achieve separation.

Gas Chromatography (GC) with Mass Spectrometry (MS) Detection

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds like 2,3-dihydroxypropyl decanoate. researchgate.net For GC analysis, non-volatile monoglycerides (B3428702) are often derivatized, typically through silylation, to increase their volatility. nih.gov The separation in the gas chromatograph is based on the compound's boiling point and interaction with the stationary phase of the GC column. researchgate.net

Following separation, the eluted compounds enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint, allowing for definitive identification. nih.gov For instance, the mass spectrum of silylated α-monoglycerides, such as this compound, is characterized by specific fragment ions that allow for its distinction from β-monoglyceride isomers. nih.gov This technique has been successfully used to identify 2,3-dihydroxypropyl-9-octadecenoate in plant extracts and to detect various monoglyceride emulsifiers in food products. wipo.intresearchgate.net The interpretation of these mass spectra is often aided by comparison with established spectral libraries like those from the National Institute of Standards and Technology (NIST). researchgate.net

Table 1: GC-MS Parameters for Monoglyceride Analysis

| Parameter | Example Condition | Reference |

| GC Column | Capillary column (e.g., DB-5ms) | figshare.com |

| Injector Temperature | 250°C | jofresearch.com |

| Oven Temperature Program | Initial 60°C, ramped to 300°C | jofresearch.com |

| Carrier Gas | Helium | ijpsr.com |

| Ion Source Temperature | 200°C - 220°C | jofresearch.comstechnolock.com |

| Scan Range (m/z) | 45 - 700 | jofresearch.com |

Liquid Chromatography (LC) Methodologies (e.g., HPLC, UPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are versatile techniques for the separation and quantification of non-volatile and thermally labile compounds like this compound without the need for derivatization. nih.govmdpi.com Separation is achieved based on the compound's polarity and interaction with the stationary and mobile phases. A common setup involves a C18 reversed-phase column with a gradient elution using a mixture of aqueous and organic solvents. tjnpr.org

Detection can be accomplished using various detectors, with mass spectrometry (LC-MS) being particularly informative for structural confirmation. medchemexpress.comresearchgate.net HPLC has been utilized to confirm the purity of synthesized this compound, often reported to be greater than 98%. molnova.cn UPLC, a higher-resolution version of HPLC, coupled with Quadrupole Time-of-Flight (Q-TOF) mass spectrometry, has been employed to screen for process contaminants like glycidyl (B131873) esters in glycerin. researchgate.net

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity Assessment

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method frequently used to monitor the progress of chemical reactions, such as the synthesis of monoglycerides, and to assess the purity of the resulting products. mdpi.comgoogle.combanglajol.info In TLC, a small amount of the sample is spotted onto a plate coated with a stationary phase, typically silica (B1680970) gel. figshare.comscirp.org The plate is then placed in a developing chamber with a suitable mobile phase (eluent). google.com

The separation of components is based on their differential adsorption to the stationary phase and solubility in the mobile phase. banglajol.info For monoglycerides, a common eluent system is a mixture of petroleum ether, diethyl ether, and acetic acid. google.com After development, the separated spots can be visualized under UV light or by staining with a reagent like phosphomolybdic acid or p-anisaldehyde. figshare.comrsc.org The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property for a given compound and TLC system. mdpi.com

Spectroscopic Structure Elucidation

Spectroscopic techniques are essential for the definitive structural elucidation of this compound, providing detailed information about its molecular framework and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each atom in the molecule. researchgate.netrsc.orglgcstandards.com

In the ¹H NMR spectrum of this compound, specific signals correspond to the protons of the glycerol (B35011) backbone and the decanoate chain. rsc.org For example, the protons of the CH2 and CH groups of the glycerol moiety typically appear as multiplets in the range of 3.5 to 4.3 ppm. rsc.orgrsc.org The ¹³C NMR spectrum provides complementary information, with characteristic chemical shifts for the carbonyl carbon of the ester group (around 174.5 ppm) and the carbons of the glycerol backbone (typically between 63 and 71 ppm). rsc.org

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish connectivity between protons and carbons, further confirming the structure. nih.govresearchgate.net These advanced NMR methods are invaluable for unambiguously assigning all signals and verifying the regiochemistry of the ester linkage. nih.gov

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃

| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) | Reference |

| Ester Carbonyl (C=O) | - | ~174.5 | rsc.org |

| Glycerol CH₂ (ester-linked) | 4.10-4.25 (m) | ~65.2 | rsc.org |

| Glycerol CH | 3.89-4.00 (m) | ~70.3 | rsc.org |

| Glycerol CH₂OH | 3.55-3.74 (m) | ~63.4 | rsc.org |

| Decanoate α-CH₂ | 2.35 (t) | ~34.2 | rsc.org |

| Decanoate CH₃ | 0.87 (t) | ~14.2 | rsc.org |

Note: Chemical shifts are approximate and can vary slightly depending on the solvent and experimental conditions. m = multiplet, t = triplet.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by measuring the vibrations of its bonds. researchgate.net The IR spectrum of this compound exhibits characteristic absorption bands. A strong band around 1730-1740 cm⁻¹ is indicative of the C=O stretching vibration of the ester group. Broad absorption in the region of 3200-3600 cm⁻¹ corresponds to the O-H stretching of the two hydroxyl groups. The C-H stretching vibrations of the alkyl chain are observed around 2850-2960 cm⁻¹.

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, also provides information about these functional groups. mdpi.com While less commonly reported for this specific compound in the available literature, it can be a useful complementary technique, particularly for symmetric vibrations that may be weak in the IR spectrum. ddmcorp.com

Table 3: Key Infrared (IR) Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Description | Reference |

| O-H (hydroxyl) | 3200-3600 | Broad, stretching | scirp.org |

| C-H (alkyl) | 2850-2960 | Stretching | scirp.org |

| C=O (ester) | ~1735 | Strong, stretching | scirp.org |

| C-O (ester) | 1100-1300 | Stretching | scirp.org |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of the elemental composition of this compound. Unlike low-resolution mass spectrometry, HRMS provides the exact mass of the molecule with high precision, typically to within a few parts per million (ppm). This accuracy allows for the determination of a unique elemental formula.

For this compound, with the molecular formula C₁₃H₂₆O₄, the theoretical exact mass is calculated based on the masses of the most abundant isotopes of carbon (¹²C), hydrogen (¹H), and oxygen (¹⁶O). This value is a critical benchmark for experimental verification. HRMS analysis of this compound typically involves electrospray ionization (ESI) to generate protonated molecules [M+H]⁺ or adducts with ions like sodium [M+Na]⁺ or ammonium (B1175870) [M+NH₄]⁺. nih.govnanotheranosticlab.com The high resolving power of instruments such as Time-of-Flight (TOF) or Orbitrap analyzers enables the differentiation of the target ion from other ions with very similar nominal masses. rsc.org

Published data from techniques like Quadrupole Time-of-Flight (Q-TOF) HRMS confirm the exact mass, providing strong evidence for the compound's identity. nanotheranosticlab.com

Elemental Analysis for Compositional Verification

Elemental analysis provides quantitative data on the percentage composition of elements—primarily carbon, hydrogen, and oxygen—within the this compound molecule. This classical analytical technique serves as a fundamental check of purity and empirical formula. The experimentally determined weight percentages of carbon and hydrogen are compared against the theoretical values calculated from the molecular formula, C₁₃H₂₆O₄.

A close correlation between the experimental and theoretical values, typically within a narrow margin of ±0.4%, verifies the elemental composition of the synthesized or isolated compound. Certificates of analysis for commercial standards of this compound demonstrate this agreement. lgcstandards.com

Advanced Techniques for Isomer Differentiation

Differentiating this compound from its structural isomers is a significant analytical challenge. The primary isomer of concern is 1,3-dihydroxypropan-2-yl decanoate, also known as 2-monocaprin. nih.gov In this compound (an α-monoacylglycerol or 1-monoacylglycerol), the decanoate group is attached to a primary hydroxyl group of the glycerol backbone. In its isomer, 2-monocaprin (a β-monoacylglycerol), the fatty acid is esterified at the secondary hydroxyl group. gerli.comgerli.com This positional difference necessitates the use of sophisticated analytical strategies.

Chromatographic Methods: High-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful techniques for separating monoglyceride isomers.

HPLC: Methods utilizing a tandem column system, which may include a conventional silica gel column connected in series with an enantioselective column, have proven effective for resolving regioisomers (sn-1 vs. sn-2) and enantiomers of monoacylglycerols. nih.gov Boric acid-impregnated thin-layer chromatography (TLC) can also be used, as the borate (B1201080) ions interact differently with the adjacent hydroxyl groups of α-isomers compared to the single hydroxyl groups of β-isomers, allowing for separation. pnas.org

Gas Chromatography (GC): For GC analysis, the monoglyceride isomers are typically converted into more volatile trimethylsilyl (B98337) (TMS) ether derivatives. unit.no The resulting derivatives of the 1- and 2-isomers exhibit different retention times and, when coupled with mass spectrometry (GC-MS), produce distinct fragmentation patterns. For instance, TMS-derivatized 1-monoacylglycerols often show a unique base peak at m/z [M-103]⁺, which is absent in the 2-isomer, providing a clear diagnostic marker. unit.no

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are invaluable for isomer differentiation. researchgate.net The chemical environments of the protons and carbons on the glycerol backbone are distinct for each isomer, leading to different chemical shifts and splitting patterns. researchgate.net In ¹H NMR, the signals corresponding to the protons on the glycerol moiety (–CH₂–O– and –CH(OH)–) will differ significantly between the 1- and 2-isomers. pearson.com Similarly, the ¹³C NMR chemical shifts for the three carbons of the glycerol backbone provide a definitive signature for each positional isomer.

Mass Spectrometry (MS): While HRMS confirms the elemental formula, tandem mass spectrometry (MS/MS) can help differentiate isomers by analyzing their fragmentation patterns. nih.gov Although the isomers have the same mass, the position of the ester linkage influences how the molecule breaks apart upon collision-induced dissociation. The relative intensities of fragment ions can be indicative of the specific isomeric structure. However, MS methods alone can sometimes be insufficient for unambiguous differentiation without chromatographic separation. nih.gov

The combination of high-resolution chromatography with advanced spectroscopic detection (e.g., HPLC-MS/MS or GC-MS) provides the most robust and reliable approach for the separation and positive identification of this compound from its isomers. nih.govunit.no

Vi. Research Applications in Chemical and Material Sciences

Role as a Chemical Intermediate in Organic Synthesis

2,3-Dihydroxypropyl decanoate (B1226879) serves as a versatile intermediate in organic synthesis due to its distinct functional groups: two hydroxyl (-OH) groups and one ester (-O-C=O) group. This structure allows it to participate in a variety of chemical reactions, making it a valuable building block for more complex molecules.

Key reactions involving 2,3-dihydroxypropyl decanoate include:

Esterification: The free hydroxyl groups can react with other carboxylic acids to form di- or triglycerides or other complex esters.

Hydrolysis: The ester bond can be cleaved by hydrolysis, typically under acidic or basic conditions, to yield glycerol (B35011) and decanoic acid. smolecule.com This reaction is fundamental in the study of lipid metabolism and for the controlled release of its constituent parts.

Transesterification: The decanoate group can be exchanged with another acyl group by reacting the compound with a different ester in the presence of a catalyst. smolecule.com Similarly, the glycerol backbone can be exchanged by reaction with another alcohol. This process is crucial for producing novel esters with tailored properties.

A notable advancement in the synthesis of this compound itself is the use of solvent-free, microwave-assisted methods. researchgate.net Research has shown that reacting decanoic acid with glycerol derivatives like glycidol (B123203) or glycerol carbonate under microwave irradiation drastically reduces reaction times and improves both conversion and selectivity for the target α-monoglyceride. researchgate.net For instance, total conversion can be achieved in as little as one minute from glycidol and five minutes from glycerol carbonate, compared to hours or even a full day with conventional heating methods. researchgate.net

Table 1: Comparison of Synthesis Methods for this compound

| Parameter | Microwave-Assisted Synthesis (from Glycidol) | Microwave-Assisted Synthesis (from Glycerol Carbonate) | Conventional Heating (Oil Bath) |

|---|---|---|---|

| Reaction Time | 1 minute | 5 minutes | >1 to 24 hours |

| Selectivity | High (e.g., 91% at 300W) | Moderate (e.g., 50% at 300W) | Variable |

| Conditions | Solvent-free, 200-400W | Solvent-free, 200-400W | Requires solvent, prolonged heating |

Data sourced from studies on microwave-assisted synthesis. researchgate.net

This efficiency makes this compound more readily available for its use as an intermediate in producing other valuable chemicals, including certain polymers and specialized surfactants.

Application in Lipid Research Models and Emulsion Science (physicochemical properties)

The amphiphilic nature of this compound, possessing a hydrophilic glycerol head and a lipophilic 10-carbon tail, makes it an excellent model compound for studying lipid interactions and a functional ingredient in emulsion science.

As a non-ionic emulsifier, this compound is effective at forming and stabilizing oil-in-water (O/W) emulsions. smolecule.com Its molecules orient themselves at the oil-water interface, with the hydrophilic head facing the water phase and the lipophilic tail extending into the oil phase. This arrangement reduces the energy of the interface, facilitating the dispersion of oil droplets within water.

In model systems, the inclusion of monoglycerides (B3428702) like this compound has been shown to influence key emulsion characteristics. It can affect the final droplet size of the emulsion and interact with other surface-active molecules, such as proteins. mdpi.com The presence of monoglycerides at the interface can sometimes lead to the displacement of proteins, which alters the rheological properties and stability of the emulsion. mdpi.com Studies on similar monoglycerides show they can improve creaming stability, partly by increasing the viscosity of the emulsion. researchgate.net

The primary mechanism by which this compound stabilizes dispersed systems is through the reduction of interfacial tension and the formation of a protective barrier around the dispersed droplets. cnadditives.com This steric hindrance prevents the droplets from coalescing, which would otherwise lead to phase separation and emulsion breakdown.

Monoglycerides are known to enhance the stability of various dispersed systems, including foams and emulsions. cnadditives.com In aerated emulsions, such as whipped toppings, monoglycerides play a critical role in promoting the formation of a stable fat crystal network at the interface, which is essential for trapping air bubbles and maintaining the foam structure. bohrium.com Research on low-fat aerated emulsions has demonstrated that specific monoglycerides can increase the fraction of crystals adsorbed at the oil/water interface, leading to a denser network structure and improved stability. bohrium.com Monoglycerides have also been shown to form stable O/W emulsions even in high-salinity environments, such as saturated brine, highlighting their potential in challenging industrial formulations. researchgate.net

Surfactant and Detergent Chemistry (Non-Biological Systems)

In non-biological contexts, this compound functions as a surfactant, a class of compounds that lower the surface tension between liquids, or between a liquid and a solid. smolecule.com This property is fundamental to its application in industrial cleaning and processing.

Like other surfactants, this compound molecules in an aqueous solution will self-assemble into spherical structures called micelles once a certain concentration is reached. This threshold is known as the Critical Micelle Concentration (CMC). researchgate.net Below the CMC, the molecules exist primarily as individual monomers, while above the CMC, they form micelles with their hydrophobic tails sequestered in the core and their hydrophilic heads forming the outer surface. frontiersin.org

The CMC is a critical parameter as it often corresponds to the concentration at which a surfactant's properties, such as detergency and solubilization, become most effective. researchgate.net For monoglycerides, the CMC value is influenced by the length of the fatty acid chain; longer chains generally lead to lower CMC values due to stronger hydrophobic interactions. researchgate.netfrontiersin.org While a specific CMC for pure this compound is not widely reported, studies on related medium-chain monoglycerides provide valuable context. For example, a monoglyceride mixture derived from waste cooking oil exhibited a CMC of 3.5 x 10⁻⁴ mol/L. researchgate.net The non-ionic nature of monoglycerides allows them to form micelles at lower concentrations compared to their anionic fatty acid counterparts. frontiersin.org

Table 2: Critical Micelle Concentration (CMC) of Related Surfactants

| Surfactant Type | Alkyl Chain Length | CMC (mM) | Reference |

|---|---|---|---|

| Monoglyceride of Arginine (C10) | 10 | 6 | csic.es |

| Monoglyceride of Arginine (C12) | 12 | 1.3 | csic.es |

| Monoglyceride of Arginine (C14) | 14 | 0.2 | csic.es |

This table shows the trend of decreasing CMC with increasing alkyl chain length for a class of modified monoglyceride surfactants.

A key function of surfactants in industrial applications is the reduction of interfacial tension between immiscible liquids, such as oil and water. usda.gov By lowering this tension, surfactants like this compound facilitate the mixing and emulsification required in processes ranging from food production to the formulation of cleaning agents. cnadditives.commpob.gov.my

Research has quantified the ability of monoglycerides to lower interfacial tension. For instance, the addition of a commercial monoglyceride mixture to neutralised, bleached, and deodorised palm oil (NBDPO) reduced the interfacial tension against water from 19 mN/m to approximately 6.5 mN/m at a concentration of 1.25% w/w. mpob.gov.my Another study on monoglycerides synthesized from waste cooking oil reported a surface tension of 29 mN/m at the CMC, indicating excellent surface activity. researchgate.net This efficiency in reducing interfacial tension is crucial for creating fine dispersions and stable emulsions in various industrial products. icm.edu.pl

Potential in Material Science and Polymer Development

The bifunctional nature of this compound makes it a valuable building block in material science, where it can be used both as a primary monomer for creating new bio-based polymers and as a modifying agent to impart specific properties to existing polymeric materials.

This compound serves as a bio-based monomer for the synthesis of novel polymers. Its two hydroxyl groups can participate in polymerization reactions, such as polycondensation and polyaddition, to form polyesters and polyurethanes.

Research has focused on efficient, green chemistry methods for synthesizing the monomer itself. Solvent-free, microwave-assisted synthesis has been shown to be a highly effective method for producing this compound from decanoic acid and glycerol derivatives like glycidol or glycerol carbonate. researchgate.netresearchgate.net This approach offers significant advantages over conventional heating methods, including drastically reduced reaction times and improved selectivity for the desired α-monoglyceride. researchgate.netresearchgate.net For instance, under microwave irradiation at 300 W, total conversion of reactants can be achieved in as little as one minute when using glycidol and five minutes with glycerol carbonate, compared to over an hour with traditional heating. researchgate.netresearchgate.net

| Synthesis Parameter | Microwave-Assisted Method (from Glycidol) | Microwave-Assisted Method (from Glycerol Carbonate) | Conventional Heating Method |

|---|---|---|---|

| Reaction Time | 1 minute (at 300W) | 5 minutes (at 300W) | > 1 hour (up to 24 hours) |

| Selectivity for this compound | ~90% (at 300W) | ~50% (at 300W) | Lower, less controlled |

| Conditions | Solvent-free, organocatalyst | Solvent-free, organocatalyst | Oil bath, solvent may be required |

Once synthesized, these monoglycerides are valuable for creating more complex polymer structures. For example, research has demonstrated the possibility of converting α-monoglycerides into polyhydroxyurethanes through the formation of cyclic carbonate derivatives. researchgate.net The principle of using glycerol-based monomers is well-established in polymer chemistry. The trifunctional nature of glycerol itself is exploited to produce biodegradable and biocompatible elastomers like poly(glycerol sebacate) (PGS) and poly(glycerol adipate). csic.esnih.gov These polymers have tunable mechanical properties and are researched for applications in tissue engineering. nih.gov The use of this compound introduces a long aliphatic side chain, which can be used to control properties such as hydrophobicity and crystallinity in the final polymer.

Beyond serving as a primary monomer, this compound and similar monoglycerides can be used to chemically modify existing polymers, thereby altering their physical properties and introducing new functionalities.

A prominent example of this application is the modification of natural polymers like chitosan. In one study, a related monoglyceride, glycerol monooleate, was oxidized and then chemically linked to chitosan. nih.gov This modification resulted in a new polymer, OGMO-CS, which could rapidly form hydrogels in aqueous solutions. nih.gov The introduction of the lipid component altered the polymer network, creating a material suitable for the sustained release of therapeutic agents. nih.gov This demonstrates how a monoglyceride can be employed to impart amphiphilic and hydrogel-forming properties to a biopolymer.

The modifying effect of this compound is also observed in simpler material systems, such as vesicle membranes. Research on model protocells showed that incorporating glycerol mono-decanoate into fatty acid-based vesicle membranes led to a tenfold increase in the permeability of the membrane to small molecules like ribose. nih.gov This effect is attributed to the larger head group of the monoglyceride, which can stabilize the high curvature associated with transient pore formation, thus modifying the material's transport properties. nih.gov

Reference Standard in Analytical Chemistry Method Development

In analytical chemistry, this compound is utilized as a reference standard for the development and validation of analytical methods. Its availability as a pure compound allows chemists to accurately identify and quantify its presence in complex mixtures, particularly in food and biological samples. medchemexpress.com

Gas Chromatography-Mass Spectrometry (TD-GC-MS) is a common technique where this compound is identified. For instance, this compound has been identified as a component of the flavor and lipid profile of milk and as a derivative compound in coconut oil extracts. kinesis-australia.com.aujofresearch.com The accurate identification in such studies relies on comparing the mass spectrum and chromatographic retention time of the unknown peak in the sample to that of a known, purified reference standard. jofresearch.com

| Analytical Method | Matrix/Application | Role of the Compound | Reference |

|---|---|---|---|

| Thermal Desorption–Gas Chromatography–Mass Spectrometry (TD–GC–MS) | Flavor profiling of milk | Identified compound | kinesis-australia.com.au |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of coconut oil | Identified derivative | jofresearch.com |

| Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) | Biomonitoring of glycidol exposure | Basis for related biomarker standards (e.g., N-(2,3-dihydroxypropyl)-valine) |

Furthermore, the development of robust analytical methods for food safety and toxicology often requires stable isotope-labeled internal standards. The structural backbone of this compound is relevant in the analysis of food processing contaminants like glycidol. The hemoglobin adduct of glycidol, N-(2,3-dihydroxypropyl)-valine, is used as a biomarker for internal exposure. The precise quantification of this and other related biomarkers, such as 2,3-dihydroxypropyl mercapturic acid (DHPMA), necessitates the use of isotope-labeled reference standards to ensure accuracy in sophisticated methods like liquid chromatography-tandem mass spectrometry. The availability of this compound as a fundamental chemical entity supports the synthesis of these crucial analytical tools.

Vii. Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Routes

The industrial and pharmaceutical utility of 2,3-Dihydroxypropyl decanoate (B1226879) is heavily dependent on the efficiency, environmental impact, and cost-effectiveness of its production. Future research is increasingly directed towards developing innovative and sustainable synthetic methodologies that overcome the limitations of traditional approaches.

A significant area of development is the use of microwave-assisted synthesis. Current time information in Bangalore, IN.nih.govacs.org This technique offers a substantial improvement over classical heating methods for the esterification of decanoic acid with glycerol (B35011) derivatives like glycidol (B123203) or glycerol carbonate. Current time information in Bangalore, IN.researchgate.net Research has shown that microwave irradiation can drastically reduce reaction times from over an hour (and up to 24 hours with glycerol carbonate) to as little as one to five minutes. nih.govacs.org Furthermore, these solvent-free methods not only align with the principles of green chemistry but also demonstrate marked improvements in conversion rates and selectivity for the desired α-monoglyceride product. Current time information in Bangalore, IN.acs.org One study highlighted that microwave-assisted synthesis at 300 W enhanced the selectivity for 2,3-dihydroxypropyl decanoate to as high as 91%. acs.org

Another promising and sustainable avenue is biocatalysis, which employs enzymes like lipases to catalyze the esterification of glycerol and decanoic acid. smolecule.com This method is advantageous due to its mild reaction conditions, which can lead to higher selectivity and yield while minimizing byproduct formation. smolecule.com The use of renewable starting materials, such as crude glycerol derived from biodiesel production, is also a key trend, transforming a low-value byproduct into a valuable chemical feedstock. acs.org

Table 1: Comparison of Synthetic Methods for this compound

| Feature | Conventional Heating | Microwave-Assisted Synthesis |

|---|---|---|

| Reaction Time | >1 hour (up to 24 hours) nih.govacs.org | 1-5 minutes nih.govacs.org |

| Energy Source | Oil Bath | Microwave Irradiation (200-400 W) Current time information in Bangalore, IN. |

| Solvent | Often requires solvents | Solvent-free Current time information in Bangalore, IN. |

| Selectivity | Moderate | High (up to 91%) acs.org |

| Sustainability | Lower energy efficiency, potential solvent waste | High energy efficiency, no solvent waste acs.org |

Future work will likely focus on optimizing these sustainable routes, exploring new organocatalysts, and scaling up these processes for industrial application, thereby making this compound more accessible for its various uses. Current time information in Bangalore, IN.nih.gov

Computational Chemistry and Molecular Modeling Studies of its Interactions

Computational chemistry and molecular modeling are becoming indispensable tools for predicting and understanding the behavior of molecules at an atomic level. For this compound, these in silico approaches offer a pathway to elucidate its interactions with biological systems, such as cell membranes and enzymes, without the immediate need for complex and resource-intensive laboratory experiments. biointerfaceresearch.comucl.ac.uk

A key area of investigation is the interaction of monoglycerides (B3428702) with lipid membranes. All-atom molecular dynamics (MD) simulations are being used to study how compounds like this compound insert into and disrupt bacterial cell membranes, which is fundamental to understanding their antimicrobial mechanisms. archie-west.ac.uk These simulations can reveal correlations between the concentration of the monoglyceride and the extent of changes in membrane properties, such as fluidity and permeability. archie-west.ac.uk Future studies are expected to model more complex and realistic bacterial membranes to build a comprehensive picture of these antimicrobial interactions. archie-west.ac.uk

Furthermore, hybrid quantum mechanics/molecular mechanics (QM/MM) approaches are being employed to study the interactions between monoglycerides and enzymes. acs.orgresearchgate.net For instance, mechanistic modeling of how inhibitors bind to monoglyceride lipase (B570770) (MGL) can elucidate structure-activity relationships and provide critical insights for designing new therapeutic agents. acs.orgresearchgate.net These computational protocols can calculate reaction barriers and analyze intermolecular forces, such as hydrogen bonds, that stabilize the enzyme-ligand complex, thereby discriminating between inhibitors with high and low potency. acs.org Semi-empirical molecular modeling has also been applied to study the reaction intermediates in monoglyceride synthesis, helping to predict thermodynamic favorability and selectivity. researchgate.net

Advanced Analytical Methodologies for Trace Detection in Complex Matrices

The ability to detect and quantify minute amounts of this compound in complex environments like food products, biological tissues, and environmental samples is crucial for quality control, metabolic studies, and authentication. Research is therefore focused on developing more sensitive, specific, and robust analytical techniques.

Standard methods for characterization include Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) for purity assessment, as well as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FT-IR) for structural confirmation. rsc.org However, for trace detection, more advanced methodologies are required.

Isotopic Dilution Mass Spectrometry (IDMS) represents a powerful technique for accurate quantification in complex matrices. This method involves using a stable isotope-labeled version of the analyte (e.g., deuterated this compound) as an internal standard to correct for matrix effects and variations in sample preparation and instrument response. rsc.org For enhanced specificity and sensitivity in complex mixtures like food oils, techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are advantageous. rjsocmed.com

Sample preparation is a critical step for successful trace analysis. Solid Phase Extraction (SPE) is a widely used technique to concentrate the analyte and remove interfering compounds from the matrix before instrumental analysis. rsc.org The choice of SPE sorbent is crucial; for instance, diol-based stationary phases have been shown to cause less acyl migration (isomerization) in monoglycerides compared to aminopropyl-based columns. unit.no

Table 2: Summary of Advanced Analytical Methodologies

| Technique | Purpose | Key Advantages |

|---|---|---|

| GC-MS | Purity assessment, identification in food matrices rsc.orgbeilstein-journals.org | High resolution, established libraries for identification. |

| LC-MS/MS | Trace quantification in complex oils rjsocmed.com | High sensitivity and specificity, structural confirmation. |

| IDMS | Accurate quantification in biological/environmental samples rsc.org | High accuracy, corrects for matrix effects. |

| SPE | Sample clean-up and concentration rsc.org | Improves detection limits, protects analytical instrument. |

| Chiral HPLC | Separation of enantiomers rsc.org | Allows for analysis and isolation of specific stereoisomers. |

Future trends will likely involve the miniaturization of these techniques, the development of novel SPE phases with higher selectivity, and the integration of these methods for multi-residue analysis in a single run.

Exploration of Stereoselective Synthesis and Chiral Properties

This compound possesses a chiral center at the C2 position of the glycerol backbone, meaning it can exist as two non-superimposable mirror images, or enantiomers: (R)-2,3-dihydroxypropyl decanoate and (S)-2,3-dihydroxypropyl decanoate. The biological activities of these enantiomers can differ significantly. wikipedia.org Research into the stereoselective synthesis and chiral properties of this compound is an emerging frontier with significant implications.

A compelling example of the importance of chirality is found in a related compound, 2,3-dihydroxypropyl isovalerate, where one enantiomer, the (R)-form, acts as a sex pheromone for a specific beetle species, while the (S)-enantiomer is inactive. rsc.org This highlights the potential for the enantiomers of this compound to have distinct biological functions.

Future research will focus on methods to produce enantiomerically pure forms of the compound. wikipedia.org Key approaches include:

Biocatalysis : Utilizing enzymes, particularly lipases, for kinetic resolution of a racemic mixture through enantioselective transesterification. researchgate.net This approach has been used to separate diastereomers containing a 2,3-dihydroxypropyl chain with moderate success. researchgate.net

Chiral Pool Synthesis : Starting from an inexpensive, naturally occurring chiral molecule, such as D-mannitol, and using a series of chemical reactions to build the desired chiral product. wikipedia.orgresearchgate.net

Asymmetric Catalysis : Employing chiral catalysts or ligands to direct the reaction towards the formation of a specific enantiomer. rsc.orgnih.gov

The separation and analysis of the resulting enantiomers are also critical. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is a common and effective method for separating enantiomers. rsc.org To determine the absolute configuration and enantiomeric excess of the products, techniques like Mosher's ester analysis can be employed. beilstein-journals.org

Role in Mechanistic Studies of Esterase and Lipase Enzymes in vitro models

This compound serves as a valuable substrate for investigating the function and mechanisms of esterase and lipase enzymes in in vitro models. rsc.org These enzymes are crucial in numerous biological processes, including fat digestion and cellular signaling, and have widespread industrial applications. rsc.org

Studies have utilized various lipases from microbial and pancreatic sources to catalyze the synthesis of related dihydroxypropyl esters, revealing significant differences in their efficiency and selectivity. researchgate.netmedchemexpress.com For instance, in the synthesis of ester prodrugs from 9-(2,3-dihydroxypropyl)adenine (B3427002), lipase from Candida antarctica was found to be the most efficient, while lipase from Aspergillus niger gave lower yields. researchgate.netmedchemexpress.com Such comparative studies help in selecting the optimal biocatalyst for a specific synthetic purpose and provide insights into the substrate specificity of different enzymes. The chain length of the fatty acid ester has also been shown to affect lipase activity. medchemexpress.com

Furthermore, the compound can be used to probe the active sites of these enzymes. High-resolution structural biology can visualize how the monoglyceride binds within the enzyme's active site, revealing details about the catalytic mechanism. rsc.org For example, the structural characterization of a lipase in complex with a long-chain monoacyl intermediate has provided direct evidence of the enzyme-substrate relationship and the role of specific domains, like the 'lid domain', in substrate binding and hydrolysis. rsc.org The detection of high esterase/lipase activity in certain microorganisms using decanoate as a substrate can also be significant in understanding their pathogenicity. uva.es

Table 3: Lipase Efficiency in the Synthesis of an Ester Prodrug from 9-(2,3-dihydroxypropyl)adenine and Vinyl Decanoate

| Lipase Source | Chemical Yield (%) |

|---|---|

| Candida antarctica | 47 medchemexpress.com |

| Pseudomonas fluorescens | 35 medchemexpress.com |

| Hog Pancreas | 28 medchemexpress.com |

| Aspergillus niger | 20 medchemexpress.com |

Future mechanistic studies will likely combine these in vitro enzyme assays with the computational modeling techniques described earlier to create a dynamic and highly detailed picture of enzyme catalysis.

Q & A

Basic Research Questions

Q. What are the optimal laboratory synthesis methods for 2,3-dihydroxypropyl decanoate, and how do they compare in efficiency?

- Methodological Answer : The most efficient method is a solvent-free microwave-assisted synthesis using decanoic acid, glycerol derivatives (glycidol or glycerol carbonate), and tetrabutylammonium iodide (TBAI) as a catalyst. This approach achieves >90% yield within 1 minute at 200–400 W microwave power, reducing reaction time by 100-fold compared to classical heating . Key parameters include molar ratios (1:1 for decanoic acid:glycerol derivative) and catalyst loading (1–5% molar relative to decanoic acid). Post-synthesis purification involves diethyl ether extraction and aqueous washing to remove residual TBAI.

Q. How is this compound structurally characterized to confirm purity and regioselectivity?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the dihydroxypropyl backbone and decanoate ester linkage. Mass spectrometry (MS) confirms the molecular ion peak at m/z 246.34 (C₁₃H₂₆O₄). High-performance liquid chromatography (HPLC) with evaporative light scattering detection (ELSD) assesses purity (>98%), while differential scanning calorimetry (DSC) validates the melting point range (51–55°C) .

Q. What are the primary applications of this compound in biochemical research?

- Methodological Answer : It serves as a model monoacylglycerol (MAG) for studying lipid-protein interactions, membrane dynamics, and immunomodulatory pathways. For example, its amphiphilic structure enables investigations into lipid bilayer permeability using fluorescence anisotropy or Langmuir-Blodgett trough assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer : Discrepancies in antimicrobial or anti-inflammatory activity may arise from variations in compound purity, assay conditions (e.g., solvent polarity), or biological models. To address this:

- Standardize synthesis and purification protocols (e.g., HPLC purity thresholds).

- Use orthogonal bioassays (e.g., broth microdilution for antimicrobial activity; ELISA for cytokine profiling).

- Cross-validate findings with structural analogs (e.g., 2,3-dihydroxypropyl dodecanoate) to isolate structure-activity relationships .

Q. What experimental strategies elucidate the compound’s interaction with cytochrome P450 enzymes and biological membranes?

- Methodological Answer :

- Cytochrome P450 Inhibition : Perform fluorometric or LC-MS-based assays using recombinant CYP isoforms (e.g., CYP3A4, CYP2D6) and probe substrates (e.g., midazolam). Evidence suggests minimal inhibition, indicating low drug-drug interaction risk .

- Membrane Interactions : Deploy surface plasmon resonance (SPR) to measure binding kinetics with synthetic lipid bilayers or use confocal microscopy to track fluorescently labeled derivatives in live cells .

Q. How can researchers differentiate this compound from structurally similar monoacylglycerols in mixed systems?

- Methodological Answer : Utilize tandem mass spectrometry (MS/MS) to identify unique fragmentation patterns (e.g., m/z 143.1 for decanoate cleavage). Chromatographic separation via reverse-phase HPLC with a C18 column and isocratic elution (acetonitrile:water 70:30) resolves it from analogs like 2,3-dihydroxypropyl dodecanoate (retention time difference: ~2.1 min) .

Key Notes for Experimental Design

- Storage : Store at 4°C in amber vials under nitrogen to prevent oxidation or hydrolysis .

- Biological Studies : Use freshly prepared solutions in DMSO or ethanol (≤0.1% v/v) to avoid solvent-induced cytotoxicity .

- Synthesis Reproducibility : Calibrate microwave power and monitor temperature in real-time to ensure batch-to-batch consistency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.